Pharmacokinetics and Metabolic Profiling of[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride: A Comprehensive Technical Guide
Pharmacokinetics and Metabolic Profiling of[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride —commonly referred to as N-methyl-4-methoxyphenethylamine (N-methyl-PMPEA) or O-methyl-N-methyltyramine—is a naturally occurring phenethylamine alkaloid found in Eriogonum and Aloe species[1][2]. In synthetic and biochemical applications, it serves as the critical monomeric building block for Compound 48/80 , a potent polycationic polymer used extensively to induce mast cell degranulation via MRGPRX2 receptor activation[3][4].
Despite its structural simplicity, the pharmacokinetics (PK) and metabolism of this compound present a fascinating study in enzymatic vulnerability. Lacking an alpha-methyl group to sterically hinder amine degradation, it is subject to rapid, first-pass oxidative deamination. This whitepaper provides an in-depth, mechanistic analysis of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enzymatic kinetics, and the self-validating analytical protocols required to quantify its biotransformation.
Chemical Identity and Structural Causality
The pharmacological behavior of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is dictated by three distinct structural motifs[5]:
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The Ethylamine Backbone: Grants affinity for trace amine-associated receptors (TAAR1) and facilitates indirect sympathomimetic activity (norepinephrine release).
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The N-Methyl Group: Increases lipid solubility compared to primary amines, slightly altering its binding affinity to Monoamine Oxidase (MAO) but failing to prevent oxidative deamination.
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The para-Methoxy Group: Significantly enhances lipophilicity and blood-brain barrier (BBB) penetration compared to its phenolic analog, N-methyltyramine[6]. However, it introduces a highly specific target site for Cytochrome P450 (CYP2D6) mediated O-demethylation.
Quantitative Pharmacokinetic Parameters
Because the monomer is rapidly metabolized in vivo, its pharmacokinetic half-life is exceptionally short, mirroring the rapid α -phase distribution (0.3 minutes) and β -phase elimination (5.6 minutes) seen in its demethylated analog, N-methyltyramine[6].
| Parameter | Value / Description | Mechanistic Rationale |
| Molecular Weight | 165.23 g/mol (Freebase) / 201.69 g/mol (HCl) | Small molecule; readily absorbed across gastrointestinal mucosa. |
| LogP (predicted) | ~1.8 | Moderate lipophilicity enables rapid tissue distribution and BBB crossing. |
| Primary Metabolic Route | Oxidative Deamination | Lack of α -methylation leaves the amine fully exposed to MAO-A. |
| Plasma Half-Life ( t1/2 ) | < 10 minutes (in vivo estimate) | Rapid systemic clearance via hepatic and intestinal MAO/CYP systems[6]. |
| Major Excretory Product | 4-Methoxyphenylacetic acid | Terminal product of the MAO/ALDH enzymatic cascade. |
Metabolic Pathways and Enzymatic Kinetics
The biotransformation of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is a multi-enzyme cascade. Understanding this pathway is critical for researchers utilizing the compound in vivo, as its rapid degradation precludes sustained systemic exposure unless co-administered with an MAO inhibitor.
Primary Pathway: MAO-Mediated Oxidative Deamination
The dominant metabolic clearance mechanism is driven by Monoamine Oxidase (MAO) , primarily the MAO-A isoform located on the outer mitochondrial membrane. MAO strips the N-methylamine group, generating 4-methoxyphenylacetaldehyde. This transient, reactive intermediate is rapidly oxidized by cytosolic Aldehyde Dehydrogenase (ALDH) into the inactive, water-soluble 4-methoxyphenylacetic acid, which is excreted renally.
Secondary Pathways: CYP450 Demethylation
A competing, albeit slower, metabolic route involves hepatic Cytochrome P450 enzymes:
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O-Demethylation (CYP2D6): Cleaves the para-methoxy group to yield N-methyltyramine, a biologically active trace amine[6][7].
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N-Demethylation (CYP / FMO): Removes the terminal methyl group to yield 4-methoxyphenethylamine (PMPEA).
Figure 1: Comprehensive metabolic biotransformation network of N-methyl-4-methoxyphenethylamine.
Pharmacodynamics: Monomer vs. Polymer (Compound 48/80)
It is crucial to distinguish the pharmacology of the monomer from its polymeric derivative, Compound 48/80 .
When [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is condensed with formaldehyde, it forms a polycationic mixture (predominantly a trimer/hexamer) known as Compound 48/80[8][9].
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The Monomer: Acts as a trace amine, displacing intracellular monoamines and acting as a weak competitive substrate for MAO. It does not effectively degranulate mast cells.
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The Polymer (C48/80): The polymerization creates a spatial geometry that potently activates the MRGPRX2 (Mas-related G protein-coupled receptor X2) on mast cells. This triggers profound, IgE-independent intracellular calcium mobilization and massive histamine release[4][9]. Furthermore, C48/80 acts as a potent, competitive inhibitor of calmodulin-activated enzymes, such as Ca2+-transport ATPases[10].
Experimental Methodologies: Self-Validating PK Protocols
To accurately profile the metabolic degradation of this compound, standard Human Liver Microsome (HLM) assays are insufficient. Causality: HLMs primarily isolate membrane-bound CYPs. Because MAO is localized to the outer mitochondrial membrane and ALDH is cytosolic, using Human Liver S9 Fractions is mandatory to capture the complete oxidative deamination cascade.
Protocol: S9 Fraction Metabolic Stability Assay
1. System Preparation & Controls:
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Test Article: 1 µM [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine HCl.
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Matrix: Human Liver S9 fraction (1 mg/mL protein concentration).
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Cofactors: 1 mM NADPH (for CYPs) and 1 mM NAD+ (for ALDH).
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Self-Validating Controls:
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Negative Control: Heat-inactivated S9 fraction (validates that degradation is purely enzymatic, not chemical instability).
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Inhibitor Control: Co-incubation with 10 µM Phenelzine (a non-selective MAO inhibitor). If degradation halts, MAO-dependence is definitively proven.
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2. Incubation Workflow:
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Pre-warm the S9 matrix and cofactors in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
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Initiate the reaction by adding the test article.
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Aliquots (50 µL) are extracted at precise time points: 0, 5, 15, 30, and 60 minutes.
3. Quenching and Extraction:
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Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., N-methyl-PMPEA-d3). Causality: The 3:1 organic-to-aqueous ratio instantly denatures S9 proteins, halting all enzymatic activity, while the isotopically labeled internal standard corrects for downstream LC-MS/MS matrix ion suppression.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Figure 2: Sequential workflow for S9 fraction metabolic stability and LC-MS/MS quantification.
Protocol: LC-MS/MS Quantification
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Chromatography: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The acidic mobile phase ensures the basic secondary amine remains fully protonated ( M+H+ ), maximizing ionization efficiency in the mass spectrometer.
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Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the parent compound ( m/z 166.1 → fragment ions) and the primary metabolite, 4-methoxyphenylacetic acid (requires ESI- mode switching, m/z 165.0 → fragment ions).
References
- Wikipedia Contributors. "N-Methyltyramine." Wikipedia, The Free Encyclopedia.
- CymitQuimica. "CAS 4091-50-3: 4-Methoxy-N-methylbenzeneethanamine." CymitQuimica Database.
- Wikidata. "4-methoxy-N-methylbenzeneethanamine (Q27145146)." Wikidata.
- MedChemExpress. "Compound 48/80 trihydrochloride | Histamine Releaser/Mast Cell Degranulator." MedChemExpress.
- Schroeder, D. R., & Stermitz, F. R. "Hordenine and N-Methyl-4-Methoxyphenethylamine from Eriogonum Species." Journal of Natural Products (ACS).
- Wikipedia Contributors. "Compound 48/80." Wikipedia, The Free Encyclopedia.
- Gietzen, K. et al. "Compound 48/80 is a selective and powerful inhibitor of calmodulin-regulated functions." Biochemical Journal (PubMed).
- MDPI. "Cellular Energetics of Mast Cell Development and Activation." Cells.
- Grokipedia. "Compound 48/80." Grokipedia.
Sources
- 1. 4-methoxy-N-methylbenzeneethanamine - Wikidata [wikidata.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 4091-50-3: 4-Methoxy-N-methylbenzeneethanamine [cymitquimica.com]
- 6. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 7. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 8. Compound 48/80 - Wikipedia [en.wikipedia.org]
- 9. Compound 48/80 â Grokipedia [grokipedia.com]
- 10. Compound 48/80 is a selective and powerful inhibitor of calmodulin-regulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
